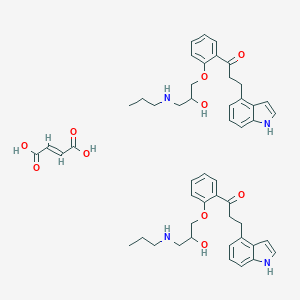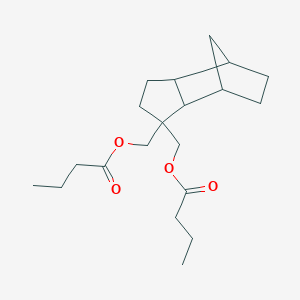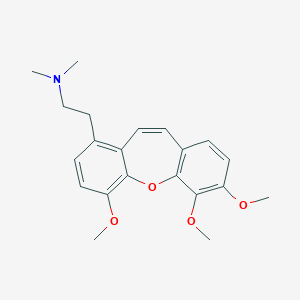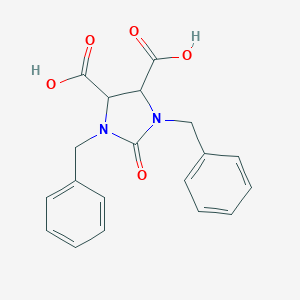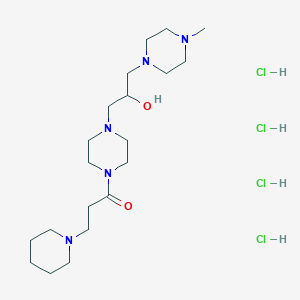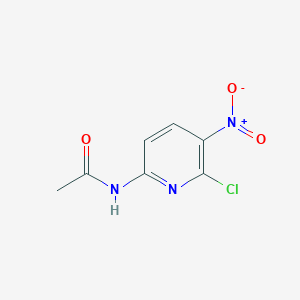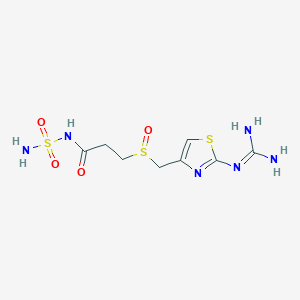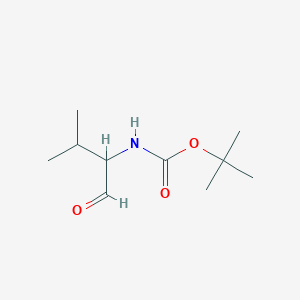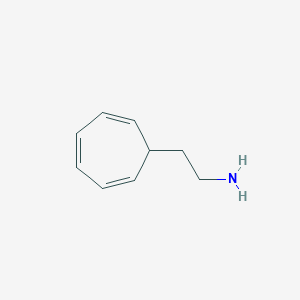
2,4,6-Cycloheptatriene-1-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Cycloheptatriene-1-ethylamine (CHTEA) is a cyclic amine that has been widely studied for its potential applications in scientific research. This compound has a unique structure that makes it an interesting target for synthesis and investigation. In
Mechanism of Action
The mechanism of action of 2,4,6-Cycloheptatriene-1-ethylamine is not fully understood, but it is believed to act as a modulator of various receptors in the body. This includes the GABA receptor, which is involved in the regulation of neurotransmitter activity in the brain. 2,4,6-Cycloheptatriene-1-ethylamine has also been shown to interact with other receptors, including the adenosine receptor and the NMDA receptor.
Biochemical and Physiological Effects:
Studies have shown that 2,4,6-Cycloheptatriene-1-ethylamine has a range of biochemical and physiological effects, including the ability to enhance the activity of certain enzymes and modulate the activity of various receptors in the body. It has also been shown to have anxiolytic and sedative effects in animal models, suggesting that it may have potential as a therapeutic agent for anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,4,6-Cycloheptatriene-1-ethylamine is its unique structure, which makes it an interesting target for synthesis and investigation. However, the compound's complex synthesis method and limited availability can make it difficult to work with in the lab. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its potential applications.
Future Directions
There are many potential avenues for future research on 2,4,6-Cycloheptatriene-1-ethylamine. One area of interest is the compound's potential as a therapeutic agent for anxiety disorders, as well as other conditions such as epilepsy and Parkinson's disease. Additionally, further investigation into the compound's mechanism of action and its interactions with various receptors in the body could help to shed light on its potential applications in pharmacology and drug development. Finally, the synthesis of 2,4,6-Cycloheptatriene-1-ethylamine and related compounds could be further optimized to improve yields and make the compound more widely available for research purposes.
In conclusion, 2,4,6-Cycloheptatriene-1-ethylamine is a compound with a unique structure and potential applications in a variety of scientific fields. Its complex synthesis method and limited availability make it challenging to work with, but its potential as a therapeutic agent and its ability to modulate various receptors in the body make it an interesting target for further investigation. Future research on 2,4,6-Cycloheptatriene-1-ethylamine could help to shed light on its mechanism of action and potential applications in pharmacology and drug development.
Synthesis Methods
2,4,6-Cycloheptatriene-1-ethylamine can be synthesized through a variety of methods, including the reaction of cycloheptatriene with ethylamine in the presence of a catalyst. Other methods involve the use of other reagents such as sodium hydride or lithium aluminum hydride. The synthesis of 2,4,6-Cycloheptatriene-1-ethylamine is a complex process that requires careful control of reaction conditions to ensure the formation of the desired product.
Scientific Research Applications
2,4,6-Cycloheptatriene-1-ethylamine has been studied for its potential applications in a variety of scientific fields, including organic chemistry, biochemistry, and pharmacology. One of the main areas of interest is the compound's ability to act as a ligand for various receptors in the body. This has led to investigations into its potential as a therapeutic agent for a range of diseases and conditions.
properties
CAS RN |
100860-90-0 |
|---|---|
Product Name |
2,4,6-Cycloheptatriene-1-ethylamine |
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
2-cyclohepta-2,4,6-trien-1-ylethanamine |
InChI |
InChI=1S/C9H13N/c10-8-7-9-5-3-1-2-4-6-9/h1-6,9H,7-8,10H2 |
InChI Key |
ZMBUPYIGIKMHGB-UHFFFAOYSA-N |
SMILES |
C1=CC=CC(C=C1)CCN |
Canonical SMILES |
CCNC1C=CC=CC=C1 |
synonyms |
beta-Tropylethylamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B34103.png)


